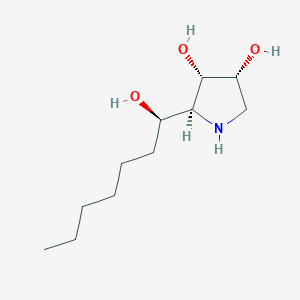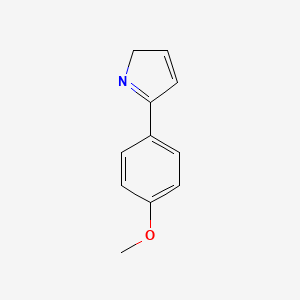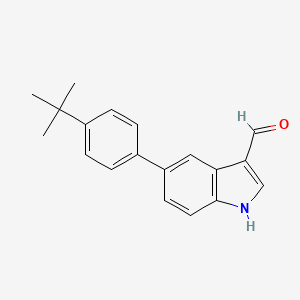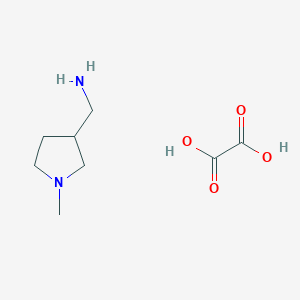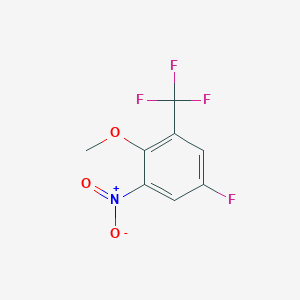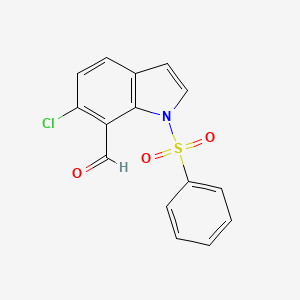
6-Chloro-1-(phenylsulfonyl)-1H-indole-7-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-1-(phenylsulfonyl)-1H-indole-7-carbaldehyde is a chemical compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a chloro group at the 6th position, a phenylsulfonyl group at the 1st position, and a carbaldehyde group at the 7th position of the indole ring. Indole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(phenylsulfonyl)-1H-indole-7-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 6-chloroindole with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to formylation using a formylating agent like Vilsmeier-Haack reagent to introduce the carbaldehyde group at the 7th position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
6-Chloro-1-(phenylsulfonyl)-1H-indole-7-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 6-Chloro-1-(phenylsulfonyl)-1H-indole-7-carboxylic acid.
Reduction: 6-Chloro-1-(phenylsulfonyl)-1H-indole-7-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学研究应用
6-Chloro-1-(phenylsulfonyl)-1H-indole-7-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is employed in the study of indole-based compounds’ biological activities, including their antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It is used in the development of novel materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of 6-Chloro-1-(phenylsulfonyl)-1H-indole-7-carbaldehyde involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The chloro and carbaldehyde groups can also contribute to the compound’s reactivity and interaction with biological molecules. The exact molecular targets and pathways may vary depending on the specific application and context of use.
相似化合物的比较
6-Chloro-1-(phenylsulfonyl)-1H-indole-7-carbaldehyde can be compared with other similar compounds, such as:
6-Chloro-1-(phenylsulfonyl)-1H-indole: Lacks the carbaldehyde group, which may affect its reactivity and biological activity.
1-(Phenylsulfonyl)-1H-indole-7-carbaldehyde: Lacks the chloro group, which may influence its chemical properties and interactions.
6-Chloro-1H-indole-7-carbaldehyde: Lacks the phenylsulfonyl group, which may alter its binding affinity and biological effects.
The presence of the chloro, phenylsulfonyl, and carbaldehyde groups in this compound makes it unique and potentially more versatile in various applications compared to its analogs.
属性
分子式 |
C15H10ClNO3S |
|---|---|
分子量 |
319.8 g/mol |
IUPAC 名称 |
1-(benzenesulfonyl)-6-chloroindole-7-carbaldehyde |
InChI |
InChI=1S/C15H10ClNO3S/c16-14-7-6-11-8-9-17(15(11)13(14)10-18)21(19,20)12-4-2-1-3-5-12/h1-10H |
InChI 键 |
SKETXSLORQFUMK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C(=C(C=C3)Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


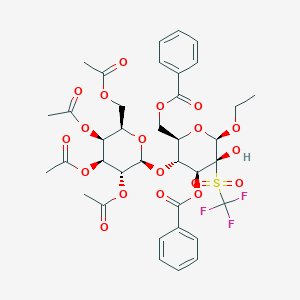
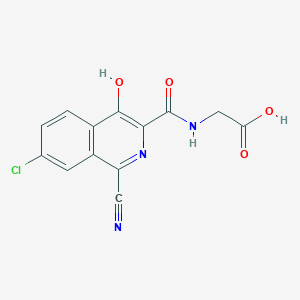
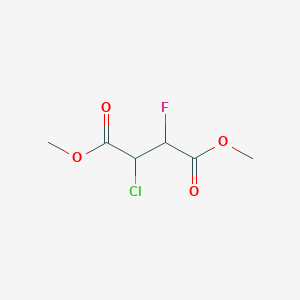
![Ethyl 8-bromo-4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate](/img/structure/B12859864.png)
![4-Chloro-2-(methylthio)benzo[d]oxazole](/img/structure/B12859866.png)
